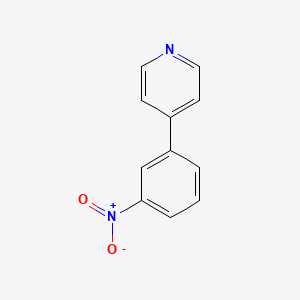

4-(3-Nitrophenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVBDOPDKXFXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332677 | |

| Record name | 4-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-48-8 | |

| Record name | 4-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Nitrophenyl)pyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3-nitrophenyl)pyridine, a valuable heterocyclic compound with significant applications in medicinal chemistry and materials science. The document details a robust synthetic protocol utilizing the Suzuki-Miyaura cross-coupling reaction, outlines a systematic purification strategy, and presents a multi-faceted analytical approach for structural verification and purity assessment. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step instructions to facilitate the successful preparation and validation of this important molecular scaffold.

Introduction: The Significance of the Pyridine Scaffold

Pyridine and its derivatives are fundamental building blocks in the development of new therapeutic agents and functional materials.[1][2] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common motif in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[3][4] The incorporation of a pyridine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, bioavailability, and metabolic stability.[4]

This compound, in particular, is a versatile intermediate. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the pyridine nitrogen offers a site for potential coordination or salt formation. This bifunctional nature makes it an attractive starting material for the synthesis of more complex molecules with diverse biological activities.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide in the presence of a base.[6] For the synthesis of this compound, a 4-halopyridine is coupled with 3-nitrophenylboronic acid.

The choice of the Suzuki-Miyaura coupling is predicated on its mild reaction conditions, high functional group tolerance (including the nitro group), and the commercial availability of the starting materials.

Reaction Scheme

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

4-Chloropyridine hydrochloride

-

3-Nitrophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chloropyridine hydrochloride (1.0 eq), 3-nitrophenylboronic acid (1.1 eq), and sodium carbonate (3.0 eq).

-

Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask.

-

Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 - 0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude this compound is typically a solid that can be purified by recrystallization.

Recrystallization Protocol

-

Solvent Selection: A mixture of ethanol and water or isopropanol and water is generally a suitable solvent system. The goal is to find a solvent system in which the compound is soluble at high temperatures and sparingly soluble at low temperatures.[7]

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent mixture until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.[7]

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of the crystals.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them in a vacuum oven.

Characterization

A combination of spectroscopic and physical methods should be employed to confirm the identity and purity of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₈N₂O₂[8] |

| Molecular Weight | 200.19 g/mol [8] |

| Appearance | Off-white to yellow solid |

| Melting Point | 109-110 °C[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[9] The spectra should be recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the pyridine and nitrophenyl rings in the aromatic region (typically δ 7.0-9.0 ppm). The integration of these signals should correspond to the number of protons on each ring. The coupling patterns (doublets, triplets, etc.) will provide information about the connectivity of the protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.[10] The chemical shifts will be influenced by the electron-withdrawing nitro group and the electronegative nitrogen in the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight.

-

Expected Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 200.19, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the nitro group (NO₂, 46 amu) and cleavage of the C-C bond between the two aromatic rings.

Conclusion

This guide has provided a detailed and practical framework for the synthesis, purification, and characterization of this compound. The Suzuki-Miyaura cross-coupling reaction offers a reliable and efficient route to this valuable compound. Rigorous purification by recrystallization and comprehensive characterization using NMR, mass spectrometry, and melting point analysis are essential to ensure the quality and integrity of the final product for its intended applications in research and development.

References

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure Analysis of 4-(3-Nitrophenyl)pyridine for Drug Development Applications

This guide provides a comprehensive technical overview of the methodologies involved in determining and analyzing the single-crystal X-ray diffraction structure of 4-(3-Nitrophenyl)pyridine. This compound, as a member of the nitrophenyl-pyridine family, is of significant interest to researchers in medicinal chemistry and drug development due to the established importance of the pyridine scaffold in numerous therapeutic agents.[1][2][3] The precise knowledge of its three-dimensional structure is paramount for understanding its chemical behavior, designing derivatives with enhanced pharmacological activity, and for computational modeling studies such as molecular docking.

While a specific, publicly available crystal structure for this compound was not identified at the time of this writing, this guide will provide a robust framework for its determination and analysis. The protocols and insights presented herein are based on established crystallographic techniques and analysis of structurally related compounds.

The Strategic Importance of Crystal Structure Analysis in Drug Discovery

The pyridine ring is a fundamental scaffold in a vast number of approved pharmaceuticals, valued for its ability to engage in various intermolecular interactions and its favorable pharmacokinetic properties.[1][2] When functionalized with a nitrophenyl group, as in this compound, the resulting molecule possesses a unique electronic and steric profile that can be exploited for targeted drug design. For instance, the isomeric 3-(4-Nitrophenyl)pyridine is a crucial intermediate in the synthesis of the PARP inhibitor Niraparib, a targeted therapy for cancer.[4]

The determination of the crystal structure provides definitive information on:

-

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, which dictate the molecule's overall shape.

-

Intermolecular Interactions: The non-covalent forces such as hydrogen bonds, halogen bonds, and π-π stacking that govern how molecules pack in the solid state.[5][6][7] These interactions are crucial for predicting solubility, stability, and crystal polymorphism.

-

Supramolecular Assembly: The overall packing arrangement of the molecules in the crystal lattice, which influences the material's bulk properties.

This information is invaluable for structure-activity relationship (SAR) studies, computational chemistry, and solid-state characterization, all of which are critical components of modern drug development.

Experimental Workflow: From Synthesis to Structure

The journey to elucidating the crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through various established cross-coupling methodologies. A common approach is the Suzuki coupling reaction, which involves the reaction of a pyridine boronic acid with a nitro-substituted aryl halide, or vice versa, in the presence of a palladium catalyst.

Experimental Protocol: Synthesis and Crystallization

-

Synthesis (Illustrative Suzuki Coupling):

-

To a solution of 4-bromopyridine hydrochloride (1.0 eq) and 3-nitrophenylboronic acid (1.1 eq) in a 3:1 mixture of dioxane and water, add potassium carbonate (3.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.

-

Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

-

Crystallization:

-

The key to successful X-ray diffraction analysis is the growth of high-quality single crystals. Slow evaporation is a widely used and effective technique.

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane, or dichloromethane).[8] The choice of solvent is critical and may require screening.

-

Warm the solution gently to ensure complete dissolution.

-

Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

-

Visually inspect the resulting crystals under a microscope for well-defined faces and the absence of twinning or other defects.

-

Diagram of the Experimental Workflow

Caption: Workflow from synthesis to structural analysis.

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting:

-

A single crystal of suitable size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head using a cryoprotectant oil.

-

The crystal is then flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.

-

-

Data Collection:

-

The mounted crystal is placed on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).[8]

-

A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

-

The crystal is rotated through a series of angles, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded for each orientation.

-

Software integrated with the diffractometer is used to index the diffraction spots, determine the unit cell parameters and Bravais lattice, and integrate the reflection intensities.

-

-

Structure Solution and Refinement:

-

The collected data is processed to correct for experimental factors (e.g., absorption).

-

The phase problem is solved using direct methods or Patterson methods (e.g., using software like SHELXS) to generate an initial electron density map.

-

An initial molecular model is built into the electron density map.

-

The model is then refined using full-matrix least-squares on F² (e.g., using SHELXL). This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Anticipated Structural Features of this compound

Based on the crystal structures of related nitrophenyl and pyridine-containing molecules, we can anticipate several key structural features for this compound.[8][9][10][11]

Molecular Geometry

The molecule consists of a pyridine ring and a nitrophenyl ring linked by a C-C single bond. A key conformational feature will be the dihedral angle between the planes of these two aromatic rings. This angle is determined by a balance between steric hindrance and the desire for π-system conjugation. In similar structures, this dihedral angle can vary significantly.[11] The nitro group itself may also be slightly twisted out of the plane of the benzene ring.

Crystallographic Data Summary (Hypothetical)

The X-ray diffraction experiment would yield a set of crystallographic data that would be summarized as shown in the table below. The values are illustrative placeholders based on similar small organic molecules.

| Parameter | Expected Value (Illustrative) |

| Chemical Formula | C₁₁H₈N₂O₂ |

| Formula Weight | 200.19 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 12 - 18 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 1500 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.3 - 1.5 |

| Temperature (K) | 100(2) |

| R-factor (R1) | < 0.05 |

| wR2 (all data) | < 0.15 |

Intermolecular Interactions and Supramolecular Chemistry

The packing of this compound molecules in the crystal will be dictated by a network of non-covalent interactions. Analysis of these interactions is crucial for understanding the crystal's stability and properties.

-

C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are strong hydrogen bond acceptors. It is highly probable that they will interact with hydrogen atoms from the aromatic rings of neighboring molecules, forming C-H···O hydrogen bonds.[8][11]

-

C-H···N Hydrogen Bonds: The nitrogen atom of the pyridine ring is also a potential hydrogen bond acceptor and may engage in C-H···N interactions.

-

π-π Stacking: Aromatic rings often stack in a parallel-displaced or T-shaped arrangement to maximize attractive π-π interactions.[9] The presence of both an electron-rich pyridine ring and an electron-deficient nitrophenyl ring could lead to donor-acceptor π-π stacking.[12]

Diagram of Potential Intermolecular Interactions

Caption: Potential non-covalent interactions in the crystal lattice.

Conclusion

The determination of the single-crystal X-ray structure of this compound is a critical step in harnessing its potential for drug discovery and development. This guide has outlined a robust, field-proven methodology for the synthesis, crystallization, and structural analysis of this compound. The resulting data on molecular conformation and intermolecular interactions will provide an authoritative foundation for rational drug design, polymorphism screening, and the development of new therapeutic agents based on the versatile pyridine scaffold.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Intermolecular interactions in the crystalline structure of some polyhalogenated Di- And triamino Pyridines: Spectroscopical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of intermolecular interactions in orthorhombic rubrene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 4-(3-Nitrophenyl)pyridine in organic solvents

An In-depth Technical Guide to the Solubility of 4-(3-Nitrophenyl)pyridine in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining and understanding the solubility of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental guidance.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₁₁H₈N₂O₂[1][2][3]. Its structure, featuring a pyridine ring substituted with a nitrophenyl group, makes it a molecule of interest in medicinal chemistry and materials science. Understanding its solubility is critical for its application in synthesis, purification, formulation, and biological screening.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂O₂ | [1][2][3] |

| Molar Mass | 200.19 g/mol | [1] |

| Melting Point | 109-110 °C | |

| Boiling Point | 349.5±25.0 °C (Predicted) | |

| Density | 1.252±0.06 g/cm³ (Predicted) | |

| pKa | 4.95±0.10 (Predicted) | [3] |

| Topological Polar Surface Area | 58.7 Ų | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules[4]. The overall process of dissolution involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

The Role of Polarity and Intermolecular Forces

The this compound molecule possesses both polar and non-polar characteristics. The pyridine ring, with its nitrogen atom, and the nitro group contribute to the molecule's polarity and its ability to act as a hydrogen bond acceptor[3]. The phenyl and pyridine rings also provide non-polar surface area, allowing for van der Waals interactions.

The solubility of this compound in a given organic solvent will depend on the balance of these interactions:

-

Polar Solvents: Protic polar solvents (e.g., alcohols) can engage in hydrogen bonding with the nitrogen of the pyridine ring and the oxygen atoms of the nitro group. Aprotic polar solvents (e.g., acetone, ethyl acetate) can interact via dipole-dipole interactions.

-

Non-polar Solvents: Non-polar solvents (e.g., toluene, hexane) will primarily interact with the non-polar phenyl and pyridine rings through London dispersion forces.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh) forces. The principle states that substances with similar HSP values are likely to be miscible.

The three Hansen parameters can be plotted in a three-dimensional space, known as the Hansen space. The closer the coordinates of the solute and solvent, the higher the likelihood of dissolution.

References

physical and chemical properties of 4-(3-Nitrophenyl)pyridine

An In-depth Technical Guide to 4-(3-Nitrophenyl)pyridine

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern chemical research. The document delineates its fundamental physicochemical properties, explores robust synthetic methodologies with mechanistic insights, and details its characteristic chemical reactivity. Furthermore, it covers essential spectroscopic analysis for compound verification, highlights its applications in drug discovery and materials science, and provides stringent safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile compound.

Physicochemical Properties

This compound is a biaryl compound featuring a pyridine ring linked to a nitrophenyl moiety. This structure imparts a specific set of physical and chemical characteristics crucial for its application and handling. The electron-withdrawing nature of the nitro group and the electron-deficient pyridine ring significantly influences its reactivity and properties.

Quantitative data for this compound (CAS No. 4282-48-8) is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 200.19 g/mol | [2][3][4] |

| Melting Point | 109-110 °C | [4] |

| Boiling Point (Predicted) | 349.5 ± 25.0 °C at 760 mmHg | [3][4] |

| Density (Predicted) | 1.252 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 4.95 ± 0.10 | [1][4] |

| InChIKey | AFVBDOPDKXFXTN-UHFFFAOYSA-N | [1][2][5] |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=CC=NC=C2 | [1][2][3] |

| Topological Polar Surface Area | 58.7 Ų | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1][3] |

Synthesis and Mechanistic Insights

The construction of the C-C bond between the phenyl and pyridine rings is the central challenge in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is the industry-standard and most efficient method for this transformation.

Causality of Method Selection: The Suzuki coupling is preferred due to its high functional group tolerance (compatible with the nitro group and the pyridine nitrogen), generally high yields, and the commercial availability of the necessary precursors: a 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine) and 3-nitrophenylboronic acid. The reaction is catalyzed by a palladium(0) complex, which facilitates the transmetalation and reductive elimination steps that form the critical biaryl bond.

Caption: Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, incorporating steps for setup, monitoring, and purification to ensure product integrity.

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 3-nitrophenylboronic acid (1.0 eq.), 4-bromopyridine hydrochloride (1.1 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, such as toluene/ethanol (4:1), followed by a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq.).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed (typically 4-12 hours).

-

Workup and Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

-

Verification: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Chemical Reactivity and Derivatization

The chemical behavior of this compound is dictated by its three primary functional components: the nitro group, the phenyl ring, and the pyridine ring.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative, 3-(pyridin-4-yl)aniline. This is a foundational transformation in medicinal chemistry, as the resulting amino group serves as a versatile handle for subsequent amide bond formation, sulfonylation, or diazotization reactions. Common reducing agents include SnCl₂/HCl, H₂ with a Palladium catalyst (Pd/C), or sodium dithionite.

-

Pyridine Ring Reactivity: The nitrogen atom of the pyridine ring is basic (predicted pKa ≈ 4.95) and can be protonated or alkylated to form pyridinium salts.[1][4] It also functions as a ligand, capable of coordinating with various metal centers.

-

Electrophilic Aromatic Substitution: Both rings are deactivated towards electrophilic substitution. The pyridine ring is inherently electron-deficient, and the phenyl ring is strongly deactivated by the meta-directing nitro group.

Caption: Key reactivity pathways of this compound.

Spectroscopic Analysis

Characterization of this compound relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show complex signals in the aromatic region (typically 7.0-9.0 ppm). The pyridine protons will appear as distinct doublets or multiplets, often at a lower field due to the deshielding effect of the nitrogen atom. The protons on the nitrophenyl ring will also present as a set of multiplets, with their chemical shifts influenced by the nitro group.

-

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals for the 11 unique carbon atoms in the molecule. Carbons attached to the nitro group and those adjacent to the pyridine nitrogen will be shifted downfield.

-

IR Spectroscopy: The infrared spectrum will show characteristic strong absorption bands for the N-O stretching of the nitro group, typically around 1530-1500 cm⁻¹ (asymmetric) and 1350-1330 cm⁻¹ (symmetric). C=N and C=C stretching vibrations from the aromatic rings will appear in the 1600-1400 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 200.19).[1][5]

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate and structural motif in several areas:

-

Medicinal Chemistry: As a precursor to 3-(pyridin-4-yl)aniline and its derivatives, this compound is a building block for synthesizing kinase inhibitors, receptor antagonists, and other pharmacologically active agents. The pyridine moiety often serves to improve solubility or to act as a hydrogen bond acceptor, interacting with biological targets.

-

Materials Science: The rigid, conjugated biaryl structure makes it a candidate for incorporation into organic light-emitting diodes (OLEDs), conductive polymers, and metal-organic frameworks (MOFs). The pyridine nitrogen provides a coordination site for building larger supramolecular structures.

-

Chemical Synthesis: It serves as a starting material for a wide range of more complex substituted pyridines, which are themselves important in agrochemicals and pharmaceuticals.[6]

Safety, Handling, and Storage

While a specific safety data sheet for this compound is not widely available, precautions should be based on the hazards of related aromatic nitro compounds and pyridines.[7][8][9]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound, equipping researchers with the technical knowledge to synthesize, handle, and utilize this compound effectively in their scientific endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C11H8N2O2 | CID 459557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound CAS#: 4282-48-8 [amp.chemicalbook.com]

- 5. This compound | CAS 4282-48-8 [matrix-fine-chemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

electrophilic substitution reactions of 4-(3-Nitrophenyl)pyridine

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-(3-Nitrophenyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The molecule's unique electronic architecture, featuring two distinct aromatic rings—one electron-deficient pyridine ring and one phenyl ring strongly deactivated by both a nitro group and the pyridyl substituent—presents significant challenges to conventional EAS. This document dissects the underlying electronic effects governing the molecule's reactivity and regioselectivity. We establish that electrophilic attack occurs preferentially on the heavily deactivated phenyl ring, rather than the even more electron-poor pyridine ring. Through a detailed analysis of substituent directing effects, we predict that substitution will be overwhelmingly directed to the C-5' position of the phenyl ring. This guide offers field-proven insights and detailed protocols for key EAS reactions, including nitration, halogenation, and sulfonation, while also explaining the inherent limitations regarding Friedel-Crafts reactions.

Introduction to this compound

This compound is a biaryl heterocyclic compound featuring a pyridine ring linked to a 3-substituted nitrophenyl ring. Its structural properties make it a valuable scaffold and intermediate in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 4282-48-8[1][2][3] |

| Molecular Formula | C₁₁H₈N₂O₂[1][2][3] |

| Molecular Weight | 200.19 g/mol [2][3] |

| IUPAC Name | This compound[3] |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=CC=NC=C2[1][3] |

The synthesis of this compound and its analogs is often achieved through modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, which allows for the precise construction of the C-C bond between the two aromatic rings. Its utility is primarily as a building block in drug discovery and the development of advanced materials, where the specific arrangement of its nitrogen heteroatom and nitro group can be leveraged to tune electronic properties or serve as a key pharmacophore.

Electronic Properties and Reactivity Analysis

Understanding the electrophilic substitution behavior of this compound requires a foundational analysis of the electronic contributions from each of its constituent parts. The molecule's overall reactivity is exceptionally low due to the synergistic electron-withdrawing nature of its components.

Pillar 1: The Deactivating Nature of the Pyridine Ring

The pyridine ring is significantly less reactive towards electrophilic substitution than benzene. This reduced reactivity stems from two primary factors:

-

Inductive Effect: The electronegative nitrogen atom withdraws electron density from the carbon atoms of the ring, reducing its nucleophilicity.[4]

-

Reaction Conditions: EAS reactions are typically performed in strong acid, which protonates the basic nitrogen atom. The resulting pyridinium cation is even more strongly electron-withdrawing, further deactivating the ring.

When substitution is forced to occur on a pyridine ring, the electrophile adds to the C-3 position (meta to the nitrogen). Attack at the C-2 or C-4 positions results in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom, which is highly unfavorable.[4][5]

Diagram 1. Arenium ion stability for electrophilic attack on pyridine. Attack at C-4 (and C-2) leads to a highly unstable resonance form with a positive charge on nitrogen.

Pillar 2: The Deactivating Nature of the Nitro Group

The nitro group (-NO₂) is one of the most powerful deactivating groups in electrophilic aromatic substitution.[6] It withdraws electron density from the benzene ring through both a strong inductive effect and a resonance effect.[7][8] The resonance delocalization pulls electrons out of the ring, creating significant partial positive charges at the ortho and para positions.[8][9] Consequently, these positions are strongly deactivated, and the meta position, while still deactivated relative to benzene, becomes the least unfavorable site for electrophilic attack.[7][8][10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS: 4282-48-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound | C11H8N2O2 | CID 459557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Question 4 (20 marks) Why does aromatic electrophilic substitution on car.. [askfilo.com]

- 5. aklectures.com [aklectures.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 9. testbook.com [testbook.com]

- 10. chemguide.co.uk [chemguide.co.uk]

Exploring the Chemical Space of Nitrophenylpyridine Isomers: A Technical Guide for Drug Discovery

Abstract

The nitrophenylpyridine scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of biologically active molecules. The isomeric diversity inherent in this scaffold, arising from the positional variations of the nitro group on the phenyl ring and the substitution patterns on the pyridine moiety, offers a rich chemical space for the exploration and development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of nitrophenylpyridine isomers. We delve into the strategic considerations behind synthetic route selection, provide detailed, field-proven protocols for their preparation and purification, and offer a thorough analysis of the spectroscopic techniques required for their unambiguous structural elucidation. Furthermore, this guide explores the significant potential of these isomers as kinase inhibitors, with a specific focus on the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in oncology. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to navigate and exploit the chemical space of nitrophenylpyridine isomers for the discovery of next-generation therapeutics.

Introduction: The Significance of Nitrophenylpyridines in Medicinal Chemistry

The pyridine ring is a fundamental N-heterocycle prevalent in numerous FDA-approved drugs, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The incorporation of a nitrophenyl group introduces a potent electron-withdrawing moiety that can significantly modulate the physicochemical properties and biological activity of the parent pyridine scaffold. The nitro group's influence extends to altering the molecule's polarity, metabolic stability, and binding affinity to target proteins.[3]

Nitrophenylpyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] A particularly promising area of investigation is their role as kinase inhibitors.[4] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][7] The nitrophenylpyridine core can be strategically functionalized to target the ATP-binding site of specific kinases with high affinity and selectivity.

This guide will systematically explore the chemical space of these isomers, providing the foundational knowledge and practical methodologies required to synthesize, characterize, and evaluate this important class of compounds.

Synthetic Strategies: Navigating the Isomeric Landscape

The synthesis of nitrophenylpyridine isomers requires careful strategic planning to achieve the desired substitution pattern. The choice of synthetic route is dictated by the availability of starting materials and the desired final structure. Modern cross-coupling reactions are among the most effective methods for constructing the C-N or C-C bond linking the pyridine and nitrophenyl rings.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful tools for the synthesis of nitrophenylpyridine isomers.

2.1.1. Buchwald-Hartwig Amination for N-Aryl Pyridinamines

This reaction is particularly effective for the synthesis of N-(nitrophenyl)pyridin-2-amine derivatives.[2]

-

Causality of Experimental Choices:

-

Catalyst System: A palladium catalyst, such as Pd₂(dba)₃, in combination with a bulky electron-rich phosphine ligand like Xantphos, is crucial for efficient catalytic turnover. The ligand facilitates the reductive elimination step, which is often rate-limiting.

-

Base: A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃), is used to deprotonate the amine without competing in the reaction.

-

Solvent: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane or toluene are used to prevent catalyst deactivation and ensure solubility of the reactants.

-

Experimental Protocol: Synthesis of N-(4-Nitrophenyl)pyridin-2-amine [2]

-

To a dry Schlenk flask, add 2-chloropyridine (1.0 mmol), 4-nitroaniline (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous, degassed 1,4-dioxane (10 mL).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

2.1.2. Suzuki-Miyaura Coupling for C-Aryl Pyridines

This reaction is ideal for forming a C-C bond between a nitrophenylboronic acid and a halopyridine.

-

Causality of Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this transformation.

-

Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) is required for the transmetalation step of the catalytic cycle.

-

Solvent System: A two-phase solvent system, such as DME/water, is often employed to dissolve both the organic reactants and the inorganic base.

-

Experimental Protocol: Synthesis of 2-(2-Nitrophenyl)pyridine

-

In a round-bottom flask, combine 2-bromopyridine (1.0 mmol), 2-nitrophenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).[3]

-

Purge the flask with an inert gas for 15 minutes.

-

Add a degassed solvent mixture of DME (8 mL) and water (2 mL).

-

Add Pd(PPh₃)₄ (0.03 mmol) to the mixture.

-

Heat the reaction to 85 °C and stir for 12 hours, monitoring by TLC.

-

After cooling, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Visualizing a Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of nitrophenylpyridine isomers via Suzuki-Miyaura coupling.

Caption: Workflow for Suzuki-Miyaura Synthesis.

Structural Characterization: A Multi-technique Approach

Unambiguous characterization of the synthesized nitrophenylpyridine isomers is paramount and relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for determining the substitution pattern of the isomers.

-

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the positions of the substituents on both the pyridine and phenyl rings. Protons ortho to the nitrogen on the pyridine ring are typically deshielded and appear at a higher chemical shift.

-

¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum reveal the symmetry of the molecule and the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Data for a Nitrophenylpyridine Isomer (Predicted)

| Isomer | ¹H NMR (δ, ppm, DMSO-d₆) | ¹³C NMR (δ, ppm, DMSO-d₆) |

| 2-(4-Nitrophenyl)pyridine | 8.70 (d, 1H), 8.35 (d, 2H), 8.10 (d, 2H), 7.95 (t, 1H), 7.40 (t, 1H) | 156.0, 149.8, 147.5, 145.0, 137.5, 128.0, 124.5, 122.0 |

| 3-(3-Nitrophenyl)pyridine | 9.05 (s, 1H), 8.65 (d, 1H), 8.40 (d, 1H), 8.25 (d, 1H), 7.80 (t, 1H), 7.60 (t, 1H) | 148.5, 148.0, 147.0, 136.0, 135.0, 130.5, 124.0, 122.5 |

| 4-(2-Nitrophenyl)pyridine | 8.80 (d, 2H), 8.10 (d, 1H), 7.85 (t, 1H), 7.75 (d, 2H), 7.65 (t, 1H) | 150.0, 149.0, 148.0, 133.0, 130.0, 125.0, 124.0 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

-

Fragmentation: The nitro group often directs fragmentation. Common losses include NO₂ (46 Da) and NO (30 Da).[6][9] The fragmentation of the pyridine ring can also provide clues about the substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Vibrational Frequencies:

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands are observed around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.[10]

-

C=N and C=C stretching (aromatic rings): Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

Table 2: Characteristic FTIR Absorption Bands for Nitrophenylpyridines

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1530 - 1500 |

| NO₂ | Symmetric Stretch | 1350 - 1330 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aromatic C-H | Stretch | 3100 - 3000 |

Isomer Separation: The Role of Chiral Chromatography

Many nitrophenylpyridine derivatives possess stereogenic centers, leading to the existence of enantiomers. As enantiomers often exhibit different pharmacological activities, their separation is crucial.[11] Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful technique for this purpose.[2][12]

-

Causality of Experimental Choices:

-

Chiral Stationary Phase (CSP): The choice of CSP is critical for achieving enantioseparation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad applicability. The chiral selector on the CSP forms transient diastereomeric complexes with the enantiomers, leading to different retention times.

-

Mobile Phase: The mobile phase composition (e.g., normal phase, reversed-phase, or polar organic) is optimized to maximize the selectivity and resolution of the enantiomers.

-

Experimental Protocol: Chiral HPLC Separation of a Nitrophenylpyridine Enantiomeric Pair

-

Column: Chiralcel® OD-H (or a similar polysaccharide-based column).

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase separations. The ratio can be adjusted to optimize resolution.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm).

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase at a suitable concentration.

-

Injection: Inject a small volume (e.g., 10 µL) onto the column.

-

Analysis: Monitor the chromatogram for the separation of the two enantiomeric peaks. The resolution (Rs) should be greater than 1.5 for baseline separation.

Biological Application: Nitrophenylpyridines as EGFR Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell proliferation, survival, and differentiation.[13] Its aberrant activation is a key driver in the development of various cancers.[14] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a major class of anticancer drugs.[] Nitrophenylpyridine derivatives have emerged as promising scaffolds for the design of potent and selective EGFR inhibitors.

The EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation.[16][17][18]

Mechanism of Inhibition

Nitrophenylpyridine-based inhibitors are designed to compete with ATP for binding to the kinase domain of EGFR.[] The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, while the nitrophenyl group can occupy a hydrophobic pocket, contributing to the binding affinity and selectivity.

Visualizing the Inhibition of the EGFR Signaling Pathway

The following diagram illustrates the inhibition of the EGFR signaling pathway by a nitrophenylpyridine inhibitor.

Caption: Inhibition of the EGFR/RAS/RAF/MEK/ERK Pathway.

Conclusion

The chemical space of nitrophenylpyridine isomers offers a fertile ground for the discovery of novel drug candidates. Their synthetic accessibility, coupled with the profound influence of isomeric variations on their biological activity, makes them an attractive class of compounds for medicinal chemists. This guide has provided a comprehensive framework for the synthesis, characterization, and biological evaluation of these isomers. The detailed protocols and mechanistic insights presented herein are intended to empower researchers to confidently explore this chemical space and unlock its therapeutic potential, particularly in the development of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]

- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 13. ClinPGx [clinpgx.org]

- 14. Inhibition of EGFR Signaling: All Mutations Are Not Created Equal - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Isolation of 4-(3-Nitrophenyl)pyridine via Automated Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-(3-Nitrophenyl)pyridine from a crude reaction mixture using normal-phase column chromatography. The methodology is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent applications. We delve into the causal reasoning behind parameter selection, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the principles of separation on a silica stationary phase. The protocol includes detailed steps for column packing, sample loading, gradient elution, and fraction analysis, supplemented by a troubleshooting guide to address common challenges such as peak tailing associated with pyridine-containing compounds.

Introduction and Scientific Context

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group and the basic pyridine moiety imparts unique electronic and binding properties, making it a valuable precursor for synthesizing more complex molecules, including potential pharmaceutical agents and ligands for catalysis. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, low yields, and complications in downstream biological assays or material characterization.

Column chromatography is the technique of choice for purifying such moderately polar, aromatic compounds.[1][2] The method leverages the differential partitioning of components in a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase.[3][4] For this compound, the polar nitro group and the nitrogen lone pair on the pyridine ring allow for strong interactions with the acidic silanol groups (Si-OH) on the silica surface, necessitating a carefully optimized mobile phase to achieve effective elution and separation from less polar byproducts or more polar impurities.[3][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for developing a robust purification strategy.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈N₂O₂ | [6][7][8] |

| Molecular Weight | 200.19 g/mol | [6][7][8] |

| Appearance | Solid (Expected) | Inferred |

| Melting Point | 109-110 °C | [9] |

| Boiling Point | 349.5 °C (Predicted) | [8][9] |

| pKa | 4.95 (Predicted) | [6] |

| Topological Polar Surface Area | 58.7 Ų | [6][7] |

| Solubility | Insoluble in water; soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc). | [10] (Inferred by analogy) |

The compound's significant polarity, indicated by the topological polar surface area and the presence of hydrogen bond acceptors, suggests a strong affinity for a polar stationary phase like silica gel.[6][7]

Principle of Separation: Normal-Phase Chromatography

In this protocol, we employ normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, typically a mixture of hexane or petroleum ether and a more polar solvent like ethyl acetate.[11]

The separation mechanism is governed by the following principles:

-

Adsorption: The crude mixture is loaded onto the top of the silica column. Polar compounds, like this compound, will adsorb more strongly to the polar silica gel via hydrogen bonding and dipole-dipole interactions.[2][3]

-

Elution: The mobile phase is continuously passed through the column. Less polar impurities have a weaker affinity for the silica gel and a higher affinity for the mobile phase, causing them to travel down the column and elute first.

-

Selective Desorption: By gradually increasing the polarity of the mobile phase (gradient elution), the binding of the target compound to the stationary phase is disrupted, allowing it to be desorbed and carried down the column. This enables its separation from both less polar and more polar impurities.

Preliminary Method Development: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, TLC is an indispensable tool for rapidly determining the optimal mobile phase composition.[4][12] The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for the target compound, which generally translates to good separation on a column.

Protocol for TLC Analysis

-

Chamber Preparation: Add a few milliliters of a test solvent system (e.g., 20% Ethyl Acetate in Hexane) to a TLC chamber along with a piece of filter paper to ensure the chamber atmosphere is saturated with solvent vapor. Cover with a lid.

-

Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (~0.5 mL).[4]

-

Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the pencil-drawn baseline of a silica gel TLC plate.[13]

-

Development: Carefully place the TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[12][13]

-

Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate dries, visualize the spots under a UV lamp (254 nm). Circle the visible spots.

-

Rƒ Calculation & Optimization: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front) Adjust the solvent system polarity to achieve the target Rƒ. If the Rƒ is too low (<0.2), increase the proportion of the polar solvent (ethyl acetate). If it is too high (>0.5), decrease its proportion.[12]

Detailed Purification Protocol: Flash Column Chromatography

This protocol assumes a crude sample size of approximately 500 mg. Adjust the column size and solvent volumes accordingly for different sample masses.

Materials and Reagents

-

Stationary Phase: Silica gel, flash grade (e.g., 230-400 mesh)

-

Mobile Phase Solvents: Hexane (or petroleum ether) and Ethyl Acetate (EtOAc), HPLC grade

-

Crude Sample: this compound mixture

-

Glassware: Chromatography column (e.g., 40 cm length, 2.5 cm diameter), flasks, test tubes for fraction collection

-

Apparatus: Fume hood, rotary evaporator, TLC supplies

Step-by-Step Methodology

Step 1: Column Packing (Wet Slurry Method) The wet slurry method is superior for creating a homogenous, crack-free column bed.[11]

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.

-

In a separate beaker, prepare a slurry by mixing ~25 g of silica gel (approx. 50 times the sample weight) with ~100 mL of 100% hexane.[2]

-

Clamp the column vertically in a fume hood. Pour the silica slurry into the column in one continuous motion.

-

Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.

-

Open the stopcock to drain some solvent, allowing the silica to settle. Add more hexane as needed, ensuring the solvent level never drops below the top of the silica bed. This is critical to prevent column cracking.

Step 2: Sample Loading (Dry Loading) Dry loading is recommended for samples that are not highly soluble in the initial mobile phase, preventing band broadening.

-

Dissolve the 500 mg crude sample in a minimal amount of a suitable solvent (e.g., 2-3 mL of dichloromethane).

-

Add ~1 g of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

-

Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, level band.

-

Gently overlay the sample layer with a thin protective layer of sand (~0.5 cm).

Step 3: Elution (Gradient Method) A gradient elution provides the best resolution for separating compounds with different polarities.

-

Begin elution with a non-polar solvent system (e.g., 5% EtOAc in Hexane) to wash out any non-polar impurities. Collect fractions of ~10-15 mL each.

-

Monitor the eluent by TLC. Once the non-polar impurities have been eluted, gradually increase the polarity of the mobile phase. A suggested gradient might be:

-

10% EtOAc in Hexane

-

20% EtOAc in Hexane (The expected elution range for the target compound)

-

30-40% EtOAc in Hexane to elute more polar impurities.

-

-

Maintain a constant flow rate. If using gravity chromatography, this is managed by the stopcock. For flash chromatography, apply gentle air pressure.

Step 4: Fraction Analysis and Product Isolation

-

Analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to identify which ones contain the desired compound.

-

Fractions containing only the pure product (single spot at the correct Rƒ) should be combined in a pre-weighed round-bottom flask.

-

Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure.

-

Place the flask under high vacuum for at least one hour to remove any residual solvent, yielding the purified this compound.

Workflow Diagram

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Peak/Spot Tailing | The basic pyridine nitrogen is interacting strongly with acidic silanol sites on the silica. | Add a small amount of a competing base, like triethylamine (TEA, ~0.1-0.5%), to the mobile phase to neutralize the active sites.[14] |

| Poor Separation | Incorrect mobile phase polarity; Column was packed improperly (cracks/channels); Column was overloaded with sample. | Re-optimize the mobile phase with TLC for better Rƒ separation. Repack the column carefully. Use a larger column or a smaller amount of crude sample. |

| Compound Won't Elute | Mobile phase is not polar enough to displace the highly adsorbed compound. | Significantly increase the polarity of the mobile phase (e.g., switch to 5% Methanol in Dichloromethane). Be aware that methanol >10% can start to dissolve silica gel.[15] |

| Cracked/Dry Column Bed | Solvent level dropped below the top of the stationary phase during packing or elution. | This is often unrecoverable and requires repacking the column. Always maintain a solvent head above the silica. |

Safety and Handling

-

This compound: While specific GHS data is limited, related nitrophenyl and pyridine compounds can be harmful if swallowed, inhaled, or in contact with skin, and may cause eye irritation.[6][16] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Hexane, ethyl acetate, and dichloromethane are flammable and/or volatile.[17] All procedures must be conducted within a certified chemical fume hood. Ensure proper ventilation and avoid sources of ignition.

-

Silica Gel: Fine silica dust can be harmful if inhaled.[1] Handle in a well-ventilated area or fume hood and avoid generating dust.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.

References

- 1. bohr.winthrop.edu [bohr.winthrop.edu]

- 2. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]

- 3. organomation.com [organomation.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. ukessays.com [ukessays.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | C11H8N2O2 | CID 459557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chembk.com [chembk.com]

- 10. 4-(3-Phenylpropyl)pyridine 97 2057-49-0 [sigmaaldrich.com]

- 11. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. Chromatography [chem.rochester.edu]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Application Note: A Systematic Approach to the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 4-(3-Nitrophenyl)pyridine

Abstract

This document details a comprehensive and systematic strategy for the development and subsequent validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3-Nitrophenyl)pyridine. This guide is intended for researchers, analytical scientists, and drug development professionals, providing not only a final, optimized protocol but also the scientific rationale behind the methodological choices. The process encompasses initial physicochemical characterization, a logical workflow for method development, and a validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction and Preliminary Considerations

This compound is a heterocyclic aromatic compound of interest in pharmaceutical and chemical synthesis. Accurate and reliable quantification of this analyte is essential for process monitoring, quality control, and stability testing. The development of a selective, sensitive, and robust HPLC method is therefore a critical requirement.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of logical method development. Key parameters for this compound are summarized below.

| Property | Value / Characteristic | Implication for HPLC Method Development |

| Molecular Formula | C₁₁H₈N₂O₂ | --- |

| Molecular Weight | 200.19 g/mol [1][2] | --- |

| pKa (Predicted) | 4.95 ± 0.10[1][3] | The pyridine nitrogen is basic. To ensure a single, uncharged species for consistent retention, the mobile phase pH should be controlled to be at least 1.5-2 pH units above the pKa (i.e., pH > 6.5-7.0).[4] |

| XLogP3-AA (Predicted) | 2.8[5] | Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography. |

| UV Absorbance | Contains chromophores (nitrophenyl and pyridine rings). | Strong UV absorbance is expected, allowing for sensitive detection. The nitrophenyl group typically absorbs in the 250-270 nm range. The pyridine moiety has absorbance maxima around 254 nm.[6] Therefore, a detection wavelength of 254 nm is a logical starting point. |

HPLC Method Development Strategy

Our approach is systematic, beginning with column and mobile phase screening and progressing to fine-tuning for optimal performance. The objective is to achieve a symmetric peak (tailing factor < 1.5), adequate retention (k' between 2 and 10), and high efficiency (plate count > 2000) within a reasonable runtime.

Workflow for Method Development

The logical flow of the method development process is illustrated below. This structured approach ensures that each parameter is optimized based on a scientific rationale, leading to a robust final method.

Caption: A systematic workflow for HPLC method development.

Column Selection

Given the analyte's aromatic nature and moderate polarity, several stationary phases could be suitable.

-

C18 Column: A general-purpose workhorse, providing strong hydrophobic retention. This is the primary choice for initial screening.

-

Phenyl-Hexyl Column: The phenyl stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions. This is a good secondary column to screen if the C18 phase provides inadequate resolution from potential impurities.

For this application, a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is selected as the starting point.

Mobile Phase Selection and Optimization

Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC. ACN is generally preferred for its lower viscosity and UV transparency. Initial scouting runs should be performed with both to assess selectivity differences.

Aqueous Phase and pH Control: Based on the predicted pKa of 4.95, the pyridine nitrogen will be protonated at acidic pH and neutral at basic pH.[1][3] To avoid peak tailing and ensure consistent retention, the mobile phase pH must be controlled.[4] Operating at a pH > 7.0 will ensure the analyte is in its neutral, more retained form. A 10 mM phosphate buffer adjusted to pH 7.2 is an excellent choice. Phosphate is a common HPLC buffer, and this pH is well within its effective buffering range.

Optimized HPLC Method and Protocol

The following protocol was established after systematic optimization of the parameters described above.

Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and efficiency for this moderately polar analyte. |

| Mobile Phase | Isocratic: Acetonitrile / 10 mM Potassium Phosphate Buffer, pH 7.2 (55:45, v/v) | The ACN percentage provides optimal retention (k' ≈ 4.5). The pH ensures the analyte is in a single, neutral state, promoting sharp, symmetric peaks. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |

| Column Temperature | 30 °C | Controlled temperature ensures retention time reproducibility. |

| Detection Wavelength | 254 nm | A wavelength where both the nitrophenyl and pyridine moieties exhibit strong absorbance, providing high sensitivity. |

| Injection Volume | 10 µL | A suitable volume to balance sensitivity and peak shape. |

| Run Time | 10 minutes | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |

Protocol for Sample and Standard Preparation

-

Solvent (Diluent) Preparation: Prepare a mixture of Acetonitrile:Water (50:50, v/v). This ensures the sample solvent is compatible with the mobile phase.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used for the linearity assessment.

-

Sample Preparation: Prepare the sample to be analyzed by dissolving it in the diluent to achieve an expected final concentration within the validated linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose.[7][8] The validation will be performed according to the ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[9][10][11]

Caption: Key parameters for HPLC method validation.

Specificity

Objective: To demonstrate that the analytical signal is unequivocally attributable to this compound. Protocol:

-

Inject the diluent (blank) to show no interfering peaks at the retention time of the analyte.

-

Inject a known impurity or degradation product, if available, to demonstrate separation from the main analyte peak.

-

Utilize a photodiode array (PDA) detector to assess peak purity across the analyte peak from a stressed sample (e.g., acid/base hydrolysis, oxidation).

Linearity and Range

Objective: To establish the linear relationship between analyte concentration and detector response over a defined range. Protocol:

-

Prepare and inject the working standard solutions (e.g., 1-100 µg/mL) in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

Perform a linear regression analysis. Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Objective: To determine the closeness of the measured value to the true value. Protocol:

-

Perform a recovery study by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare three replicates at each level.

-

Calculate the percent recovery for each replicate. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

-

Repeatability (Intra-day Precision): Inject six replicate preparations of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

-

Introduce small variations to the optimized method parameters, one at a time.

-

Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

-

Column Temperature: ± 2 °C (28 °C and 32 °C).

-

Mobile Phase pH: ± 0.2 units (pH 7.0 and 7.4).

-

-

Inject a standard solution under each condition and evaluate the system suitability parameters (e.g., retention time, tailing factor, plate count). Acceptance Criteria: System suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal usage.

Conclusion

This application note provides a comprehensive framework for the development and validation of a specific, accurate, and robust RP-HPLC method for the quantification of this compound. By grounding the experimental design in the physicochemical properties of the analyte and following a systematic optimization and validation workflow, a reliable analytical method suitable for quality control and research applications has been established.

References

- 1. chembk.com [chembk.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Page loading... [guidechem.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]